An In-depth Technical Guide to (4R)-1-Fmoc-4-ethoxy-L-proline: Synthesis, Properties, and Application in Peptide Chemistry
An In-depth Technical Guide to (4R)-1-Fmoc-4-ethoxy-L-proline: Synthesis, Properties, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Substituted Prolines in Peptide Science
Proline and its derivatives are unique among the proteinogenic amino acids due to the conformational constraints imposed by their cyclic structure. The strategic incorporation of substituted prolines into peptides and proteins has become a powerful tool for modulating their structure, stability, and biological activity.[1][2][3] The substituent on the pyrrolidine ring can influence the puckering of the ring itself, which in turn affects the cis/trans isomerization of the preceding peptide bond and the overall peptide backbone conformation.[4] This guide focuses on a specific, synthetically accessible derivative, (4R)-1-Fmoc-4-ethoxy-L-proline, providing a comprehensive overview of its properties, synthesis, and potential applications for researchers in peptide synthesis and drug discovery. While not a commonly cataloged commercial product, its synthesis from readily available precursors is straightforward, making it an attractive building block for novel peptide-based therapeutics.
Physicochemical Properties of (4R)-1-Fmoc-4-ethoxy-L-proline
While a specific CAS number for (4R)-1-Fmoc-4-ethoxy-L-proline is not readily found in major chemical databases, its molecular formula is C₂₂H₂₃NO₅, and its molecular weight can be calculated as 381.42 g/mol . Key properties can be inferred from its structure and comparison with related compounds like Fmoc-L-proline and other 4-substituted proline derivatives.
| Property | Value | Source/Rationale |
| Molecular Formula | C₂₂H₂₃NO₅ | Calculated from structure |
| Molecular Weight | 381.42 g/mol | Calculated from structure |
| Appearance | White to off-white solid | Inferred from similar Fmoc-amino acids.[5] |
| Solubility | Soluble in DMF, NMP, and other common organic solvents for peptide synthesis. | Fmoc-protected amino acids generally exhibit good solubility in these solvents.[] |
| Storage | 2-8°C, desiccated | Standard storage conditions for Fmoc-amino acids to prevent degradation. |
Synthesis of (4R)-1-Fmoc-4-ethoxy-L-proline
The synthesis of (4R)-1-Fmoc-4-ethoxy-L-proline can be efficiently achieved from the commercially available and relatively inexpensive starting material, trans-4-hydroxy-L-proline. The synthetic strategy involves two key steps: the protection of the secondary amine with the Fmoc group and the etherification of the hydroxyl group.
Step 1: Fmoc Protection of trans-4-hydroxy-L-proline
The protection of the secondary amine of proline with the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a standard procedure in peptide chemistry.[7][8] This is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.
Experimental Protocol:
-
Dissolve trans-4-hydroxy-L-proline (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, such as sodium carbonate or sodium bicarbonate (2.5 equivalents), to the solution and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of Fmoc-OSu (1 equivalent) in dioxane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1N HCl to a pH of approximately 2.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-(4R)-hydroxy-L-proline.
Step 2: Etherification of the Hydroxyl Group
The etherification of the hydroxyl group at the 4-position can be accomplished via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic attack on an ethylating agent.
Experimental Protocol:
-
Dissolve Fmoc-(4R)-hydroxy-L-proline (1 equivalent) in a polar aprotic solvent, such as anhydrous THF or DMF.
-
Cool the solution to 0°C and add a strong base, such as sodium hydride (1.1 equivalents), portion-wise.
-
Stir the mixture at 0°C for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Add an ethylating agent, such as ethyl iodide or diethyl sulfate (1.2 equivalents), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, and purify by column chromatography to yield (4R)-1-Fmoc-4-ethoxy-L-proline.
Caption: Synthesis workflow for (4R)-1-Fmoc-4-ethoxy-L-proline.
Characterization and Quality Control
The purity and identity of the synthesized (4R)-1-Fmoc-4-ethoxy-L-proline should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the Fmoc group, the proline ring protons, and the ethoxy group protons, with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | The spectrum should show the expected number of carbon signals corresponding to the molecular structure. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (381.42 g/mol ). |
| HPLC | A high-purity product should show a single major peak. Chiral HPLC can be used to confirm the enantiomeric purity. |
High purity of Fmoc-amino acids is crucial for successful peptide synthesis, as impurities can lead to side reactions and truncated or modified peptide products.
Applications in Peptide Synthesis and Drug Discovery
The incorporation of (4R)-1-Fmoc-4-ethoxy-L-proline into a peptide chain can be expected to have several significant effects:
-
Conformational Constraint: The ethoxy group at the 4-position will influence the puckering of the proline ring. Based on studies of other 4-substituted prolines, an electron-donating group in the trans position is likely to favor an exo pucker, which in turn promotes a trans conformation of the preceding peptide bond.[4] This can be used to stabilize specific secondary structures, such as β-turns or polyproline helices.
-
Increased Lipophilicity: The addition of an ethoxy group will increase the local lipophilicity of the peptide, which can be beneficial for cell permeability and oral bioavailability of peptide drugs.
-
Metabolic Stability: The ether linkage is generally stable to enzymatic degradation, which can improve the in vivo half-life of the peptide.
-
Probing Structure-Activity Relationships (SAR): The synthesis and incorporation of this and other 4-alkoxy-proline derivatives can be a valuable strategy in SAR studies to fine-tune the conformational and physicochemical properties of a peptide lead.
The use of substituted prolines is a growing trend in drug design, with several approved drugs containing proline analogues in their structures.[1]
Solid-Phase Peptide Synthesis (SPPS) Protocol using (4R)-1-Fmoc-4-ethoxy-L-proline
(4R)-1-Fmoc-4-ethoxy-L-proline can be used in standard Fmoc-based solid-phase peptide synthesis protocols.[9]
General SPPS Cycle:
-
Resin Swelling: Swell the desired resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the growing peptide chain. The progress of this step can be monitored by the UV absorbance of the dibenzofulvene-piperidine adduct.[8]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.
-
Coupling: Activate the carboxylic acid of (4R)-1-Fmoc-4-ethoxy-L-proline (or another Fmoc-amino acid) with a suitable coupling reagent (e.g., HBTU, HATU, DIC/Oxyma) in the presence of a base (e.g., DIPEA) and add it to the resin. Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours).
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Then, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. chempep.com [chempep.com]
